molecular formula C15H22N2O B2936737 2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide CAS No. 354768-54-0

2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide

Cat. No. B2936737
CAS RN: 354768-54-0
M. Wt: 246.354
InChI Key: DYIRLVMOTKTVPF-UHFFFAOYSA-N
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Description

“2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide” is a synthetic compound . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . Piperidine derivatives, such as this compound, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives, such as “2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide”, are being utilized in different therapeutic applications. Future research may focus on further exploring the therapeutic potential of these compounds and developing safer and more effective derivatives .

Mechanism of Action

Target of Action

Given that it is a fentanyl analogue , it is likely to target the opioid receptors, similar to other opioids. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands.

Mode of Action

Based on its structural similarity to fentanyl , it can be inferred that it might bind to the opioid receptors, leading to a decrease in the perception of pain.

Biochemical Pathways

The metabolism of new fentanyl analogs like 2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Considering the metabolism of fentanyl and its analogs , it can be anticipated that after administration, it is absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine and feces.

Result of Action

As a fentanyl analogue , it is likely to produce similar effects, which include analgesia, sedation, nausea, and potential respiratory depression.

properties

IUPAC Name

2-methyl-N-(4-piperidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12(2)15(18)16-13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIRLVMOTKTVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide

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